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3-Amino-3-phenylacrylonitrile is an organic compound with the molecular formula and a molecular weight of 144.17 g/mol. It features a nitrile functional group attached to a double bond between the carbon atoms adjacent to an amino group and a phenyl group. This compound is often encountered as a byproduct in various
Several synthesis methods for 3-amino-3-phenylacrylonitrile have been reported:
3-Amino-3-phenylacrylonitrile has several applications in organic synthesis and medicinal chemistry:
While specific interaction studies focusing solely on 3-amino-3-phenylacrylonitrile are sparse, its reactivity suggests potential interactions with various nucleophiles and electrophiles. Studies involving its derivatives indicate that it may participate in complexation with metal ions or react with biological targets, but detailed investigations are needed to elucidate these interactions fully.
Several compounds exhibit structural or functional similarities to 3-amino-3-phenylacrylonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoacrylonitrile | Amino group at position 2 | Lacks phenyl substituent; different reactivity |
| 3-Amino-2-methylacrylonitrile | Methyl substitution at position 2 | Alters electronic properties and sterics |
| Phenylacrylonitrile | No amino group; only nitrile and phenyl | Different functional profile; lacks amino reactivity |
| 4-Amino-4-phenylbutyronitrile | Amino group at position 4 | Different positioning affects reactivity |
The presence of both an amino group and a nitrile functionality adjacent to a phenyl ring makes 3-amino-3-phenylacrylonitrile particularly versatile for synthetic applications compared to its analogs.